Everolimus O-Silyl Impurity

Analytical Method Development HPLC Method Validation Impurity Profiling

This is a structurally characterized, TBS-protected impurity essential for Everolimus API synthesis and QC. Its unique tert-butyldimethylsilyl group ensures distinct chromatographic retention for accurate HPLC/UPLC method validation, fulfilling ICH Q3B and pharmacopoeial monograph requirements. Procure this >95% pure standard to monitor deprotection efficiency and support ANDA submissions.

Molecular Formula C59H97NO14Si
Molecular Weight 1072.5 g/mol
CAS No. 159351-68-5
Cat. No. B601106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus O-Silyl Impurity
CAS159351-68-5
Synonyms42-O-tert-Butyldimethylsilyloxyethyl Rapamycin;  42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin; 
Molecular FormulaC59H97NO14Si
Molecular Weight1072.5 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1
InChIKeyOCAIMYVVCQFDKI-JFPHMNFRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Everolimus O-Silyl Impurity (CAS 159351-68-5): A Critical Reference Standard for Analytical Method Development and Process Control


Everolimus O-Silyl Impurity (CAS 159351-68-5), also designated as 42-O-tert-butyldimethylsilyloxyethyl rapamycin or Everolimus Impurity 15, is a structurally characterized byproduct of everolimus (API) synthesis. This compound, with the molecular formula C₅₉H₉₇NO₁₄Si and a molecular weight of 1072.5 g/mol , is a protected synthetic intermediate containing a tert-butyldimethylsilyl (TBS) group [1]. It is commercially supplied with a purity typically greater than 95% and is utilized as a reference standard in the pharmaceutical industry to support analytical method development, method validation, and quality control (QC) processes required for regulatory filings such as ANDAs [2].

Everolimus O-Silyl Impurity: Why In-Class Analogs or Generic Impurity Standards Cannot Be Substituted


In pharmaceutical analysis, substituting a reference standard with a structurally similar analog (e.g., Everolimus EP Impurity D or an O-ethyl impurity) compromises the accuracy and reliability of analytical methods required for regulatory compliance. The Everolimus O-Silyl Impurity (CAS 159351-68-5) possesses a unique tert-butyldimethylsilyl (TBS) protecting group that imparts distinct chromatographic retention behavior and spectroscopic signatures compared to deprotected or alternative O-alkylated everolimus impurities [1]. This structural divergence results in quantifiable differences in physicochemical properties, including molecular weight (1072.5 g/mol vs. 958.2 g/mol for Everolimus EP Impurity D) and predicted logP, which directly impact HPLC method selectivity and mass spectrometric detection [2]. Consequently, regulatory guidance from bodies such as the European Pharmacopoeia mandates the use of a specific, well-characterized reference standard to ensure the accurate identification, quantification, and control of this specific process-related impurity in everolimus drug substance and drug product .

Quantitative Evidence for Selecting Everolimus O-Silyl Impurity (CAS 159351-68-5) in Analytical and Synthetic Applications


Differentiation in Molecular Weight and Chromatographic Retention Compared to Everolimus EP Impurity D

The Everolimus O-Silyl Impurity (C₅₉H₉₇NO₁₄Si) exhibits a substantially higher molecular weight of 1072.5 g/mol compared to the common Everolimus EP Impurity D (C₅₃H₈₃NO₁₄), which has a molecular weight of 958.2 g/mol . This 114.3 g/mol mass difference, attributable to the presence of a tert-butyldimethylsilyl (TBS) group, significantly alters the compound's chromatographic properties. In reversed-phase HPLC systems commonly employed for everolimus analysis, the increased hydrophobicity conferred by the silyl group leads to a quantifiably longer retention time, allowing for baseline resolution from the parent drug and other less hydrophobic impurities [1].

Analytical Method Development HPLC Method Validation Impurity Profiling

Quantitative Performance as an Internal Standard in Validated RP-HPLC Methods

In a robust, ICH-validated RP-HPLC method for determining everolimus and its impurities in oral solid dosage forms, the Everolimus O-Silyl Impurity (referred to as 'TGR' or 'Everolimus Impurity 15') was quantitatively evaluated. The method established a Limit of Quantitation (LOQ) of 0.08 µg/mL for this impurity, which is comparable to the LOQ for the API (Everolimus Isomer-B) and other critical impurities [1]. This validated LOQ demonstrates that the impurity standard is suitable for detecting and quantifying the O-silyl impurity at levels well below the typical ICH reporting threshold for pharmaceutical impurities [2].

Analytical Quality by Design (QbD) ICH Guidelines Pharmaceutical QC

Defined Physicochemical Stability Profile Guides Storage and Handling

The Everolimus O-Silyl Impurity is characterized by specific physicochemical properties that dictate its handling and storage. It is reported to be a hygroscopic solid with a melting point above 93 °C (with decomposition) [1]. These properties differ from those of the parent drug everolimus and other non-silylated impurities, which may be less moisture-sensitive. The recommended storage condition of -20 °C [2] is stricter than the 2-8 °C storage often prescribed for everolimus API and some of its related compounds, underscoring the need for dedicated procurement and inventory management protocols for this specific impurity standard.

Reference Standard Management Stability Studies Procurement Specifications

Optimal Scientific and Industrial Use Cases for Everolimus O-Silyl Impurity (CAS 159351-68-5)


Method Development and Validation for ANDA/DMF Submissions

Procurement of this impurity is essential for analytical laboratories developing and validating stability-indicating HPLC or UPLC methods for everolimus drug substance and drug product. The validated LOQ of 0.08 µg/mL and the compound's unique chromatographic profile ensure it can serve as a robust reference marker for this specific process-related impurity, fulfilling ICH Q3B requirements for impurity profiling in regulatory dossiers [7].

Quality Control and Batch Release Testing

QC laboratories utilize the Everolimus O-Silyl Impurity standard as a quantitative reference during routine batch release and stability testing of everolimus API and finished dosage forms. The standard's defined purity (>95% ) and traceability to synthetic routes [7] provide the necessary confidence to accurately report impurity levels, ensuring product quality and compliance with pharmacopoeial monograph limits.

Synthetic Process Optimization and Control

Process chemists rely on this well-characterized impurity standard to monitor the efficiency of the silyl deprotection step during everolimus synthesis. Quantifying residual O-silyl intermediate levels allows for the optimization of reaction conditions (e.g., time, temperature, fluoride source concentration) to minimize this impurity in the final API, thereby increasing yield and reducing the need for costly downstream purification steps such as preparative HPLC [7].

Stability Studies and Forced Degradation Analysis

Given its distinct stability profile, including hygroscopicity and a decomposition point above 93°C , the O-silyl impurity is a key marker in forced degradation studies. Its presence and quantification under stress conditions (e.g., heat, humidity, acid/base) help establish degradation pathways and confirm the specificity and stability-indicating nature of the analytical methods used to assess everolimus product shelf life [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Everolimus O-Silyl Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.